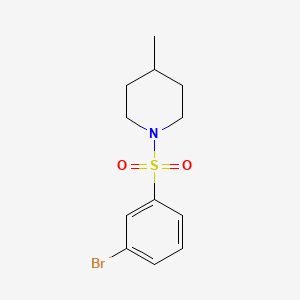![molecular formula C16H16ClNO3 B3081169 Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 1097114-96-9](/img/structure/B3081169.png)
Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate
概要
説明
Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate is an organic compound that features a benzylamine moiety attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and ethyl 3-aminobenzoate.
Formation of Schiff Base: The aldehyde group of 5-chloro-2-hydroxybenzaldehyde reacts with the amine group of ethyl 3-aminobenzoate under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzylamine derivatives.
科学的研究の応用
Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: It can be used to study enzyme interactions and receptor binding.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
- Ethyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate
- Ethyl 3-[(5-fluoro-2-hydroxybenzyl)amino]benzoate
- Ethyl 3-[(5-methyl-2-hydroxybenzyl)amino]benzoate
Uniqueness
Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.
特性
IUPAC Name |
ethyl 3-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-2-21-16(20)11-4-3-5-14(9-11)18-10-12-8-13(17)6-7-15(12)19/h3-9,18-19H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGISEVHMUSAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B3081138.png)

![3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B3081161.png)



![2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine](/img/structure/B3081184.png)
![Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)](/img/structure/B3081192.png)
![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)
